molecular formula C11H18N2O3 B6627902 (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide

(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6627902
M. Wt: 226.27 g/mol
InChI Key: CDVMVXSBAZWRPF-SECBINFHSA-N
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Description

(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound with a unique structure that includes a cyclobutyl group, a hydroxyethyl group, and a pyrrolidine ring

Properties

IUPAC Name

(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-7-6-13(8-2-1-3-8)11(16)9-4-5-10(15)12-9/h8-9,14H,1-7H2,(H,12,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVMVXSBAZWRPF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CCO)C(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N(CCO)C(=O)[C@H]2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of cyclobutylamine with 2-hydroxyethylamine and a suitable carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide: Lacks the (2R) configuration.

    N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an amide group.

    N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylate: Contains an ester group instead of an amide group.

Uniqueness

The unique combination of the cyclobutyl group, hydroxyethyl group, and pyrrolidine ring in (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide contributes to its distinct chemical and biological properties

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